molecular formula C7H10ClNO B1345838 3-(Chloromethyl)-5-isopropylisoxazole CAS No. 1018128-18-1

3-(Chloromethyl)-5-isopropylisoxazole

Cat. No. B1345838
M. Wt: 159.61 g/mol
InChI Key: UGAJDIZLJMKLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This would involve providing a detailed overview of the compound, including its molecular formula, structure, and any known uses or applications.



Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions required.



Molecular Structure Analysis

This would involve examining the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.



Chemical Reactions Analysis

This would involve studying the chemical reactions the compound undergoes, including its reactivity and the products it forms.



Physical And Chemical Properties Analysis

This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.


Scientific Research Applications

  • Chloromethylation of Aromatic Compounds

    • Field : Organic Chemistry
    • Application : Chloromethyl substituted aromatic compounds are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers and pharmaceuticals .
    • Method : The chloromethylation of aromatic compounds has been well documented in the literature. The oldest method for the synthesis of this class of compounds involves the chloromethylation of aromatic hydrocarbons with hydrochloric acid and either trioxane or paraformaldehyde in the absence of any catalyst .
    • Results : Treatment of a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide affords the corresponding chloromethyl derivatives in good to excellent yields .
  • Triazoles and Their Derivatives

    • Field : Medicinal Chemistry
    • Application : Triazoles and their derivatives have significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities .
    • Method : The synthesis of triazoles and their derivatives involves the use of ionic liquids as nontoxic benign solvents which can improve the reaction rate and regioselectivity of the cycloaddition reaction .
    • Results : The discovery of antifungal activities of azole derivatives led to the invention of fluconazole, itraconazole, voriconazole, posaconazole, efinaconazole, etc .

Safety And Hazards

This would involve examining any known safety concerns or hazards associated with the compound, including its toxicity and any precautions that need to be taken when handling it.


Future Directions

This would involve discussing potential areas for future research, such as new applications for the compound or ways to improve its synthesis.


For a specific compound, these analyses would typically involve a combination of laboratory experiments and literature research. If you have a different compound or more specific information about “3-(Chloromethyl)-5-isopropylisoxazole”, I would be happy to help further.


properties

IUPAC Name

3-(chloromethyl)-5-propan-2-yl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO/c1-5(2)7-3-6(4-8)9-10-7/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGAJDIZLJMKLBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NO1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649342
Record name 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Chloromethyl)-5-isopropylisoxazole

CAS RN

1018128-18-1
Record name 3-(Chloromethyl)-5-(propan-2-yl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.